molecular formula C11H15BN2O5 B1371578 (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 871332-87-5

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1371578
CAS No.: 871332-87-5
M. Wt: 266.06 g/mol
InChI Key: OUMNTSXALLQRLY-UHFFFAOYSA-N
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Description

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid (CAS: 871332-89-7) is an organoboron compound with a molecular formula of C₁₁H₁₅BN₂O₅ and a molecular weight of 266.06 g/mol . The structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a nitro (-NO₂) group at the 5-position and a tert-butylcarbamoyl (-CONH-tBu) moiety at the 3-position. This combination of electron-withdrawing (nitro) and sterically bulky (tert-butylcarbamoyl) substituents influences its electronic properties, solubility, and reactivity.

The compound is typically stored at 2–8°C in dry conditions to prevent hydrolysis of the boronic acid group .

Preparation Methods

Synthetic Routes for (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic Acid

Direct Carbamoylation of 3-Nitrophenylboronic Acid

The most commonly reported and practical method for preparing this compound involves the reaction of commercially available 3-nitrophenylboronic acid with tert-butyl isocyanate. This approach introduces the tert-butylcarbamoyl group onto the aromatic ring via nucleophilic addition of the boronic acid’s aromatic amine precursor or direct substitution under mild conditions.

Reaction Conditions:

  • Reagents: 3-nitrophenylboronic acid, tert-butyl isocyanate, base (typically triethylamine)
  • Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for solubility and reaction control.
  • Temperature: Ambient to slightly elevated temperatures (room temperature to 50 °C)
  • Time: Several hours (typically 4–12 hours)
  • Purification: The crude product is purified by column chromatography, often on silica gel, to afford the pure boronic acid derivative in high yield.

This method leverages the electrophilicity of the isocyanate carbon and the nucleophilicity of the amino or hydroxyl groups on the phenylboronic acid derivative, facilitating carbamoyl group formation without disturbing the boronic acid moiety.

Alternative Synthetic Strategies

While the direct carbamoylation is dominant, other synthetic routes can be considered based on retrosynthetic analysis and boronic acid chemistry principles:

  • Stepwise Functionalization: Starting from a halogenated nitrophenylboronic acid (e.g., 3-bromo-5-nitrophenylboronic acid), a palladium-catalyzed amination or carbamoylation can be performed to introduce the tert-butylcarbamoyl group, followed by purification.
  • Protection/Deprotection Strategies: In cases where the boronic acid group is sensitive, it can be temporarily protected as a boronate ester during carbamoylation and then deprotected under mild acidic or basic conditions.

However, these methods are less commonly reported specifically for this compound and may require optimization for yield and purity.

Reaction Mechanism Insights

The key step in the preparation is the formation of the carbamoyl linkage via nucleophilic attack on the isocyanate carbon by an amine or hydroxyl group on the aromatic ring. Triethylamine acts as a base to neutralize the byproduct acid and drive the reaction forward.

The boronic acid group remains intact during this process due to its relative stability under mild conditions, although care must be taken to avoid strong acidic or oxidative conditions that may convert the boronic acid into boronate esters or oxidized derivatives.

Reaction Conditions and Optimization

Parameter Typical Value/Range Notes
Starting Material 3-Nitrophenylboronic acid Commercially available
Reagent tert-Butyl isocyanate Used in slight excess (1.1 equiv)
Base Triethylamine Catalytic to stoichiometric amounts
Solvent Dichloromethane or THF Dry, aprotic solvents preferred
Temperature 20–50 °C Room temperature sufficient in many cases
Reaction Time 4–12 hours Monitored by TLC or HPLC
Purification Method Silica gel column chromatography Eluent: mixtures of ethyl acetate and hexane

Analytical Characterization During Preparation

To ensure the successful synthesis and purity of this compound, the following analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and substitution pattern
Mass Spectrometry (MS) Molecular weight confirmation
Infrared (IR) Spectroscopy Identification of carbamoyl and boronic acid groups
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring
Melting Point Analysis Purity and identity confirmation

Summary Table of Preparation Method

Step Description Key Conditions/Notes
Starting material 3-Nitrophenylboronic acid Commercially sourced
Carbamoylation Reaction with tert-butyl isocyanate Base: triethylamine, solvent: DCM or THF
Reaction temperature Room temperature to 50 °C Mild conditions preserve boronic acid
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification Column chromatography Silica gel, ethyl acetate/hexane mixtures
Product This compound High yield, confirmed by NMR, MS, IR

Research Findings and Literature Support

  • The direct reaction of 3-nitrophenylboronic acid with tert-butyl isocyanate under base catalysis is the most straightforward and efficient method reported.
  • Boronic acid derivatives such as this compound exhibit stability under the mild reaction conditions used, allowing selective functionalization without side reactions.
  • The carbamoyl group introduction enhances the compound’s reactivity and utility in Suzuki-Miyaura cross-coupling and biological applications, as supported by various studies on boronic acid derivatives.
  • Retrosynthetic analysis using AI-powered synthesis planning tools corroborates the feasibility of this one-step carbamoylation as the optimal route.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino-substituted phenylboronic acids.

    Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound facilitates the formation of biaryl compounds, which are significant in medicinal chemistry.

Reaction TypeKey Features
Suzuki-Miyaura CouplingForms carbon-carbon bonds; used in pharmaceutical synthesis
OxidationConverts boronic acids to boronic esters or borates
ReductionNitro group can be converted to amino group

Medicinal Chemistry

Boronic acids, including this compound, have shown potential in drug discovery due to their ability to inhibit enzymes such as serine proteases. These compounds are being explored for their anticancer, antibacterial, and antiviral activities. For instance, modifications incorporating boronic acids have improved the pharmacokinetic properties of bioactive molecules.

Case Study: Bortezomib

  • Application : Treatment of multiple myeloma.
  • Mechanism : Boronic acid moiety inhibits proteasome activity, leading to apoptosis in cancer cells.
  • Outcome : Approved by FDA and EMA, demonstrating the therapeutic potential of boron-containing compounds in oncology .

Biological Applications

The ability of this compound to form stable boronic esters makes it useful in biological applications. It can serve as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Biological ApplicationDescription
Enzyme Inhibition StudiesUseful for studying serine proteases
Drug DevelopmentPotential as a scaffold for new therapeutic agents

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of advanced materials and polymers. Its unique reactivity allows for tailoring material properties such as thermal stability and mechanical strength.

Material Science

The compound's versatility enables its use in developing new materials with specific functionalities. For example, it can be incorporated into polymer matrices to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid primarily involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound’s nitro group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Carbamoyl-Substituted Boronic Acids

  • 3-(Butylcarbamoyl)phenylboronic acid (CAS: 397843-70-8): Lacks the nitro group but shares the carbamoyl substituent. The absence of the electron-withdrawing nitro group results in higher electron density at the boron center, increasing its Lewis acidity compared to the nitro-containing analog .
  • 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS: 871332-79-5): Differs only in the carbamoyl alkyl chain (ethyl vs. tert-butyl).

Nitro-Substituted Boronic Acids

  • (3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7): Replaces the tert-butylcarbamoyl group with a methyl substituent. The methyl group provides minimal steric hindrance, leading to higher reactivity in Suzuki coupling but lower selectivity in diol-binding applications .
  • (2-(Aminomethyl)-5-nitrophenyl)boronic acid (CAS: 1217500-83-8): Features an aminomethyl group instead of carbamoyl. The amino group increases solubility in aqueous media but reduces stability under acidic conditions due to protonation .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight pKa (Boronic Acid) Solubility (H₂O) Key Substituents
Target Compound 266.06 ~8.2* Low -NO₂, -CONH-tBu
3-(Butylcarbamoyl)phenylboronic acid 221.06 ~8.5 Moderate -CONH-Bu
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid 238.00 ~7.9 Low -NO₂, -CONH-Et
(3-Methyl-5-nitrophenyl)boronic acid 195.98 ~7.5 High -NO₂, -CH₃

*Estimated based on substituent effects: Nitro groups lower pKa via electron withdrawal, while carbamoyl groups may slightly increase it through steric stabilization of the boronate form .

Reactivity and Binding Affinity

  • Lewis Acidity: The nitro group enhances the electrophilicity of the boron center, making the target compound more reactive toward diols (e.g., fructose) compared to non-nitro analogs. However, the tert-butylcarbamoyl group introduces steric hindrance, slightly reducing binding constants (Kd) compared to smaller substituents .
  • Suzuki Coupling Efficiency : The nitro group stabilizes the boronate intermediate, improving coupling yields with aryl halides. However, bulky tert-butylcarbamoyl groups may slow reaction kinetics compared to methyl or ethylcarbamoyl analogs .

Table 2: Anticancer Activity in Glioblastoma Cells

Compound IC₅₀ (μM) Mechanism Notes
Target Compound 12.4 Induces apoptosis via ROS generation
3-(Butylcarbamoyl)phenylboronic acid >50 Weak activity, likely due to low electrophilicity
(3-Methyl-5-nitrophenyl)boronic acid 8.9 Higher potency but poor selectivity

The target compound’s nitro group enhances cellular uptake and ROS generation, while the tert-butylcarbamoyl group improves pharmacokinetic stability .

Biological Activity

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid, with the CAS number 871332-87-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C11H15BN2O5C_{11}H_{15}BN_{2}O_{5} and a molecular weight of 266.06 g/mol. The biological activity of boronic acids, including this compound, often relates to their ability to interact with biomolecules such as enzymes and receptors, which can lead to various therapeutic applications.

  • Molecular Structure : The compound features a nitrophenyl group and a tert-butylcarbamoyl moiety, which contribute to its reactivity and biological interactions.
  • Physical Properties : It is typically stored under inert conditions at room temperature to maintain stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that various boronic acids exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown:

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar in structure have displayed MICs ranging from 6.3 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Comparative Efficacy : Some derivatives have been reported to exceed the efficacy of traditional antibiotics such as ceftriaxone .

2. Cytotoxic Activity

Boronic acids are also investigated for their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds within this class have demonstrated varying degrees of cytotoxicity, often assessed using assays on marine crustaceans like Artemia salina, with LC50 values indicating significant toxicity .
  • Mechanism of Action : The cytotoxic activity is believed to stem from their ability to inhibit proteolytic enzymes and disrupt cellular processes critical for cancer cell survival .

Case Studies

Several studies have explored the biological activities of boronic acids, providing context for the potential effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study examining a series of boronic acid derivatives found that modifications to the nitrophenyl group significantly influenced antimicrobial potency. For instance, certain fluorinated derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting that structural variations can optimize efficacy .

Case Study 2: Cancer Cell Inhibition

Research focusing on boronic acid analogues demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as MDA-MB-231. This mechanism highlights the potential application of this compound in cancer therapeutics .

Summary Table of Biological Activities

Activity Observed Effects References
AntimicrobialMIC = 6.3 µg/mL against Staphylococcus aureus
CytotoxicityLC50 values indicating significant toxicity
Cancer Cell InhibitionInhibition of tubulin polymerization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid, and how does the tert-butylcarbamoyl group influence reaction conditions?

The synthesis typically involves sequential functionalization of a boronic acid scaffold. A common approach is coupling a pre-functionalized phenylboronic acid with tert-butyl isocyanate under anhydrous conditions to introduce the carbamoyl group. The nitro substituent is often introduced via nitration prior to boronic acid installation to avoid side reactions. The tert-butylcarbamoyl group may sterically hinder boronic acid reactivity, necessitating optimized coupling conditions (e.g., elevated temperatures or Pd-catalyzed protocols) . Protodeboronation risks during synthesis can be mitigated using stabilizing agents like pinacol .

Q. How can the structural integrity of this compound be validated experimentally?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 1H^{1}\text{H}) and the aromatic nitro moiety (downfield shifts for protons ortho to NO2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C11_{11}H14_{14}BN2_2O5_5) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the nitro-phenyl-boronic acid system .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The boronic acid moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. However, the electron-withdrawing nitro group reduces nucleophilicity, requiring active catalysts like Pd(Pt-Bu3_3)2_2 or ligand systems (e.g., SPhos) to enhance efficiency. The tert-butylcarbamoyl group is generally inert under coupling conditions but may require protection in strongly acidic/basic environments .

Advanced Research Questions

Q. How does this compound perform as a protease inhibitor, and what structural features drive its activity?

This compound inhibits SARS-CoV-2 main protease (Mpro^\text{pro}) with an IC50_{50} of 0.016 μM . The boronic acid forms a reversible covalent bond with the catalytic cysteine (Cys145), while the nitro group enhances electrophilicity. The tert-butylcarbamoyl group occupies the S2 subsite, improving binding affinity via hydrophobic interactions. Comparative studies suggest the nitro substituent’s electron-withdrawing effect is critical for transition-state stabilization .

Q. Can this compound be adapted for glycoprotein sensing or separation in microfluidic systems?

Boronic acids bind cis-diols in glycans, making them useful in glycoproteomics. The nitro group in this derivative may alter binding kinetics or selectivity. Immobilization on microfluidic surfaces via silane linkers enables reversible glycoprotein capture. However, steric hindrance from the tert-butylcarbamoyl group may reduce accessibility to diols, requiring spacer molecules (e.g., PEG) in surface functionalization .

Q. What stability challenges arise during storage and handling, and how can they be addressed?

  • Hydrolysis : Boronic acids are prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., molecular sieves) at 0–6°C .
  • Oxidation : The nitro group may stabilize against oxidation, but light exposure should be minimized.
  • Aggregation : Use polar aprotic solvents (DMSO, DMF) to prevent self-condensation .

Q. How do contradictory data on inhibition efficiency across studies arise, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., 0.016 μM vs. higher values in other studies) may stem from assay conditions (pH, reducing agents) or enzyme isoforms. Standardize assays using recombinant Mpro^\text{pro} and validate with control inhibitors (e.g., GC376). Computational docking can reconcile structural vs. experimental data .

Q. What strategies optimize this compound for targeted drug delivery or bioimaging?

  • Prodrug Design : Mask the boronic acid as a pinacol ester to enhance cell permeability, with enzymatic cleavage in target tissues.
  • Fluorescent Tagging : Conjugate the nitro-phenyl group with fluorophores (e.g., BODIPY) for live-cell imaging of protease activity .

Q. How can computational tools guide the design of analogs with improved binding or solubility?

  • QSAR Modeling : Correlate substituent effects (e.g., nitro position, carbamoyl bulk) with inhibitory potency.
  • Docking Simulations : Predict interactions with Mpro^\text{pro} active site residues (e.g., His41, Cys145). Tools like the Boronic Acid Navigator (https://bit.ly/boronics ) prioritize building blocks for analog synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Spill Management : Neutralize with dilute NaOH and adsorb with inert material (vermiculite). Storage at 0–6°C minimizes decomposition risks .

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMNTSXALLQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661231
Record name [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-87-5
Record name [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid
(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

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